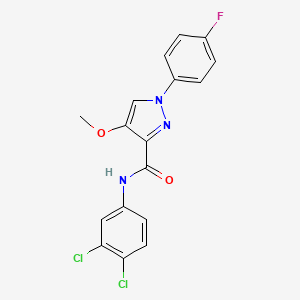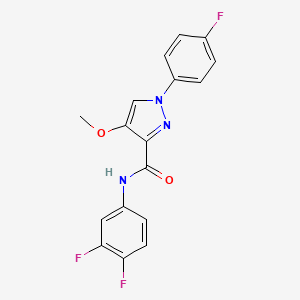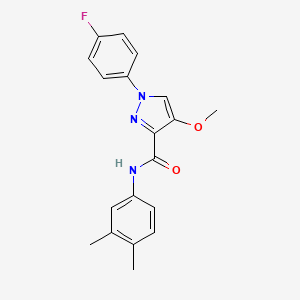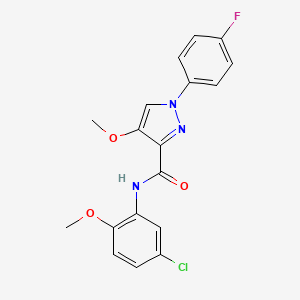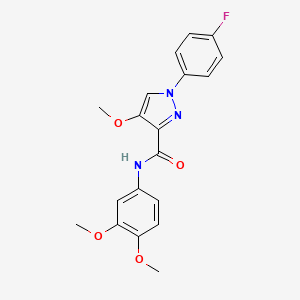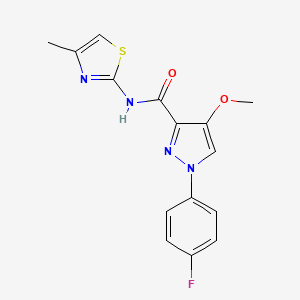
N-(2,4-dimethoxyphenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-dimethoxyphenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide (DFPMPC) is a synthetic compound that has been studied for its potential use in a variety of scientific research applications. It is a pyrazole derivative that belongs to the class of organic compounds known as pyrazoles. It has been studied for its ability to act as an inhibitor of the enzyme acetylcholinesterase (AChE), and for its potential as an anticonvulsant. This compound has also been studied for its potential use in the treatment of Alzheimer’s disease and other neurological disorders.
Mechanism of Action
N-(2,4-dimethoxyphenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide acts as an inhibitor of the enzyme acetylcholinesterase (AChE). AChE is an enzyme that catalyzes the hydrolysis of the neurotransmitter acetylcholine, which is involved in the regulation of a variety of physiological processes. N-(2,4-dimethoxyphenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide binds to the active site of AChE and inhibits its activity. This inhibition of AChE results in an increase in the levels of acetylcholine, which can lead to a variety of physiological and biochemical effects.
Biochemical and Physiological Effects
The inhibition of AChE by N-(2,4-dimethoxyphenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide results in an increase in the levels of acetylcholine, which can lead to a variety of physiological and biochemical effects. These effects include increased alertness, improved memory and cognition, and increased muscle tone. In addition, N-(2,4-dimethoxyphenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide has been shown to have anticonvulsant properties, which can be beneficial for the treatment of epilepsy and other neurological disorders.
Advantages and Limitations for Lab Experiments
The use of N-(2,4-dimethoxyphenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide in laboratory experiments has a number of advantages. It is relatively easy to synthesize, and it has a high degree of specificity for AChE, which makes it useful for studying the structure and function of the enzyme. In addition, N-(2,4-dimethoxyphenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide is relatively stable and is not easily degraded by enzymes or other environmental factors. However, N-(2,4-dimethoxyphenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide has some limitations. It is not very soluble in water, which can make it difficult to use in some experiments. In addition, it can be toxic in high concentrations, so it must be used carefully.
Future Directions
There are a number of potential future directions for research on N-(2,4-dimethoxyphenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide. These include further study of its potential use as an inhibitor of AChE, and its potential use as an anticonvulsant. In addition, further research could be conducted on its potential use in the treatment of Alzheimer’s disease and other neurological disorders. Finally, further study could be conducted on its potential use as a tool to study the structure and function of the enzyme AChE, and for its potential use in the study of the mechanism of action of drugs that target AChE.
Synthesis Methods
The synthesis of N-(2,4-dimethoxyphenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide is achieved through the reaction of 2,4-dimethoxyphenylacetonitrile and 4-fluorophenylacetonitrile in the presence of sodium hydride and a base such as sodium carbonate. The reaction is carried out in an aqueous medium at a temperature of 70°C to 80°C. The product is then purified by recrystallization and characterized by analytical methods such as NMR and mass spectrometry.
Scientific Research Applications
N-(2,4-dimethoxyphenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide has been studied for its potential use in a variety of scientific research applications. It has been studied for its ability to act as an inhibitor of the enzyme acetylcholinesterase (AChE), and for its potential as an anticonvulsant. It has also been studied for its potential use in the treatment of Alzheimer’s disease and other neurological disorders. In addition, N-(2,4-dimethoxyphenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide has been studied for its potential use as a tool to study the structure and function of the enzyme AChE, and for its potential use in the study of the mechanism of action of drugs that target AChE.
properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-1-(4-fluorophenyl)-4-methoxypyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O4/c1-25-14-8-9-15(16(10-14)26-2)21-19(24)18-17(27-3)11-23(22-18)13-6-4-12(20)5-7-13/h4-11H,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLKNKOQSGOOLKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=NN(C=C2OC)C3=CC=C(C=C3)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethoxyphenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide](/img/structure/B6529823.png)
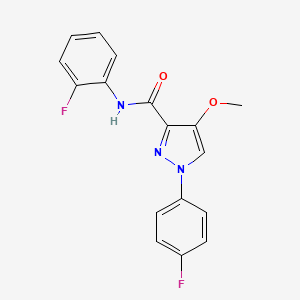
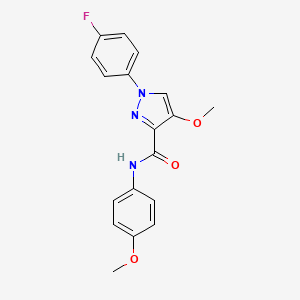
![1-(4-fluorophenyl)-4-methoxy-N-[2-(methylsulfanyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B6529850.png)
![N-[4-(dimethylamino)phenyl]-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide](/img/structure/B6529851.png)


